![molecular formula C22H20ClN7O B2930460 (4-氯苯基)(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲苯酮 CAS No. 920219-57-4](/img/structure/B2930460.png)

(4-氯苯基)(4-(3-(对甲苯基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)哌嗪-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

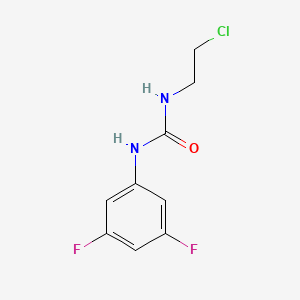

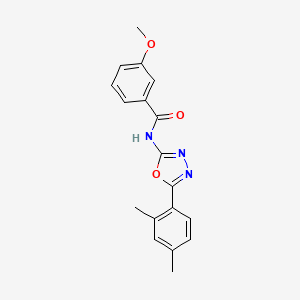

The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a p-tolyl group, a triazolopyrimidine group, and a piperazine group . These groups are common in many pharmaceutical compounds and could potentially confer a wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the compound’s stability and could influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the chlorophenyl group could increase its lipophilicity, while the piperazine group could confer basicity .科学研究应用

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. Compounds with indole nuclei have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be developed as an antiviral agent, particularly if it demonstrates high selectivity and low cytotoxicity in preclinical studies.

Anti-inflammatory Properties

The indole scaffold is also associated with anti-inflammatory activities . Given the structural complexity of the compound, it may interact with various biological pathways to exert anti-inflammatory effects. This could be particularly useful in the development of new treatments for chronic inflammatory diseases.

Anticancer Applications

Many indole derivatives have been found to possess anticancer activities . The compound’s ability to bind with high affinity to multiple receptors could make it a valuable candidate for targeted cancer therapies, especially if it can be shown to inhibit the growth of cancer cells without affecting healthy cells.

Antimicrobial Effects

The indole nucleus is known to contribute to antimicrobial activity . As such, the compound could be explored for its efficacy against a range of bacterial and fungal pathogens, which could lead to the development of new antimicrobial agents.

Antitubercular Potential

Given the biological activities of indole derivatives, there is a possibility that the compound could exhibit antitubercular effects . This would be significant given the global challenge of tuberculosis and the need for more effective treatments.

Antidiabetic Activity

Indole derivatives have been associated with antidiabetic effects . The compound could be investigated for its potential to modulate blood glucose levels, which would be beneficial for the management of diabetes.

Antimalarial Properties

The indole nucleus has been implicated in antimalarial activity . Research into the compound’s efficacy against malaria parasites could contribute to the fight against malaria, particularly in developing new prophylactic or therapeutic agents.

Nonlinear Optical (NLO) Properties

A study on a related chalcone derivative has revealed significant NLO properties, including second and third harmonic generation, which are much higher than standard materials like urea . This suggests that the compound could be of interest for optoelectronic device fabrication, such as in the development of optical switches or memory devices.

作用机制

Target of Action

Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to have diverse biological activities . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Mode of Action

Compounds with similar structures have shown to interact with their targets, leading to various biological activities . The interaction often results in changes at the molecular level, which can lead to observable effects at the cellular or organism level.

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of biological activities .

Result of Action

Compounds with similar structures have shown good antitumor activities . For instance, certain derivatives exhibited better antitumor activities than 5-fluorouracil against MGC-803 and Hela .

未来方向

属性

IUPAC Name |

(4-chlorophenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN7O/c1-15-2-8-18(9-3-15)30-21-19(26-27-30)20(24-14-25-21)28-10-12-29(13-11-28)22(31)16-4-6-17(23)7-5-16/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKQCKORMUJWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2930382.png)

![3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2930385.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2930386.png)

![N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930389.png)

![((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2930391.png)

![N-[(3-bromophenyl)(cyano)methyl]-1-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2930393.png)

![4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-chlorophenyl)pyrrolidin-2-one](/img/structure/B2930394.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2930400.png)